Cas no 1193-42-6 (Bicyclo[2.2.2]octan-1-amine)
![Bicyclo[2.2.2]octan-1-amine structure](https://ja.kuujia.com/scimg/cas/1193-42-6x500.png)
Bicyclo[2.2.2]octan-1-amine 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.2]octan-1-amine
- bicyclo[2.2.2]octan-4-amine
- 1-Aminobicyclo[2,2,2]octane
- 1-Aminobicyclo[2.2.2]octane
- CHEMBL5281618
- CS-0054077
- AKOS006364942
- Bicyclo[2.2.2]oct-1-ylamine #
- SCHEMBL480311
- SB12136
- P12526
- SCHEMBL19656343
- AKOS006341362
- SY291374
- DTXSID80338616
- 4-aminobicyclo[2.2.2]octane
- A900201
- MFCD19203674
- EN300-234104
- 1193-42-6
-
- MDL: MFCD19203674
- インチ: InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
- InChIKey: VCLQDVVELGHZMQ-UHFFFAOYSA-N
- ほほえんだ: NC12CCC(CC1)CC2
計算された属性
- せいみつぶんしりょう: 125.12055
- どういたいしつりょう: 125.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 98
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 26Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- PSA: 26.02
Bicyclo[2.2.2]octan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-234104-100mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 100mg |
$466.0 | 2022-10-09 | |
TRC | B591735-25mg |
Bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 25mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-234104-0.5g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 0.5g |
$538.0 | 2024-06-19 | |
Enamine | EN300-234104-10.0g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 10.0g |
$2727.0 | 2024-06-19 | |
Enamine | EN300-234104-0.1g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 0.1g |
$239.0 | 2024-06-19 | |
TRC | B591735-5mg |
Bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | \nEN300-234104-2500mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 2500mg |
$2631.0 | 2022-10-09 | |
Chemenu | CM202867-1g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 1g |
$1477 | 2021-08-04 | |
Enamine | EN300-234104-20mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 20mg |
$222.0 | 2021-05-17 | |
Enamine | EN300-234104-0.05g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 0.05g |
$161.0 | 2024-06-19 |
Bicyclo[2.2.2]octan-1-amine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Bicyclo[2.2.2]octan-1-amineに関する追加情報
Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6): A Versatile Building Block in Pharmaceutical and Chemical Synthesis
Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6) is a highly versatile and structurally unique compound that has garnered significant attention in the fields of pharmaceutical and chemical synthesis. This compound, also known as 1-aminobicyclo[2.2.2]octane, is characterized by its bicyclic framework and primary amine functionality, making it an attractive starting material for a wide range of synthetic transformations.
The bicyclic structure of Bicyclo[2.2.2]octan-1-amine provides a rigid and conformationally constrained scaffold, which is particularly valuable in the design of bioactive molecules and pharmaceuticals. The primary amine group, on the other hand, offers multiple points of functionalization, enabling the synthesis of diverse derivatives with tailored properties.
Recent advancements in synthetic chemistry have further highlighted the utility of Bicyclo[2.2.2]octan-1-amine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent inhibitors targeting specific enzymes involved in neurodegenerative diseases. The rigid structure of Bicyclo[2.2.2]octan-1-amine was found to enhance the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
In addition to its applications in pharmaceutical research, Bicyclo[2.2.2]octan-1-amine has also found utility in the development of advanced materials and catalysts. Its unique structural features make it an excellent ligand for metal complexes, which can be employed in various catalytic processes, including asymmetric synthesis and polymerization reactions.
The synthesis of Bicyclo[2.2.2]octan-1-amine can be achieved through several well-established routes, including the aza-Bowman reaction and the aza-Cope rearrangement. These methods provide high yields and excellent stereoselectivity, making them suitable for large-scale production.
One notable application of Bicyclo[2.2.2]octan-1-amine is in the field of drug discovery, where it has been used to develop novel compounds with improved pharmacokinetic properties. For example, a recent study published in Organic Letters reported the synthesis of a series of Bicyclo[2.2.2]octan-1-amine derivatives that exhibited enhanced solubility and reduced toxicity compared to their linear counterparts.
The stability and reliability of Bicyclo[2.2.2]octan-1-amine as a building block have also been demonstrated in numerous industrial applications. Its ability to withstand harsh reaction conditions without degradation makes it an ideal choice for complex multistep syntheses.
In conclusion, Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6) continues to be a valuable compound in both academic research and industrial applications due to its unique structural features and functional versatility. Its role in the development of novel therapeutics, advanced materials, and catalytic systems underscores its importance in modern chemistry and pharmaceutical science.
1193-42-6 (Bicyclo[2.2.2]octan-1-amine) 関連製品
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